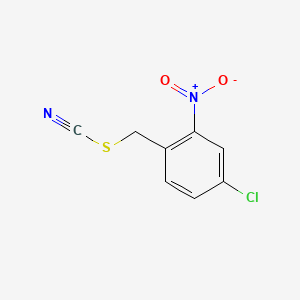![molecular formula C11H15Cl2NO B14721663 {4-[Bis(2-chloroethyl)amino]phenyl}methanol CAS No. 6563-15-1](/img/structure/B14721663.png)
{4-[Bis(2-chloroethyl)amino]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[Bis(2-chloroethyl)amino]phenyl}methanol is an organic compound with the molecular formula C11H15Cl2NO. It is a derivative of phenol and contains a bis(2-chloroethyl)amino group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}methanol typically involves the reaction of 4-aminophenol with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-chloroethanol to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .
Analyse Des Réactions Chimiques
Types of Reactions
{4-[Bis(2-chloroethyl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[bis(2-chloroethyl)amino]benzaldehyde or 4-[bis(2-chloroethyl)amino]benzoic acid.
Reduction: Formation of 4-[bis(2-chloroethyl)amino]aniline.
Substitution: Formation of 4-[bis(2-hydroxyethyl)amino]phenol.
Applications De Recherche Scientifique
{4-[Bis(2-chloroethyl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA and inhibit cell division.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}methanol involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This inhibits DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in cancer therapy.
Melphalan: Another nitrogen mustard derivative used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used alkylating agent in chemotherapy
Uniqueness
{4-[Bis(2-chloroethyl)amino]phenyl}methanol is unique due to its specific structure, which allows it to form stable intermediates and react selectively with nucleophiles. Its ability to alkylate DNA makes it a valuable compound in cancer research and therapy .
Propriétés
Numéro CAS |
6563-15-1 |
|---|---|
Formule moléculaire |
C11H15Cl2NO |
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl]methanol |
InChI |
InChI=1S/C11H15Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,15H,5-9H2 |
Clé InChI |
AVWPNWRLJWMWPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


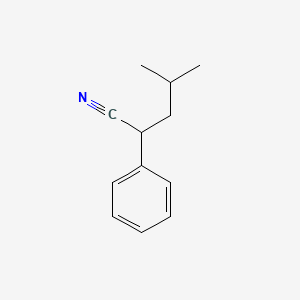
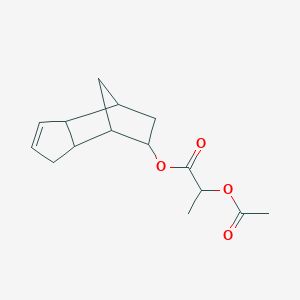
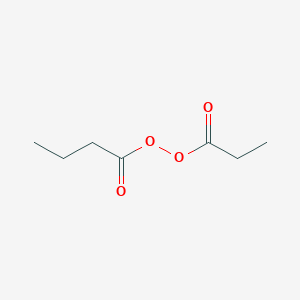

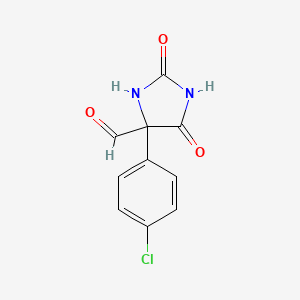
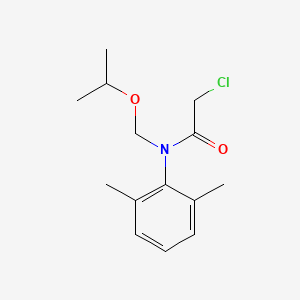
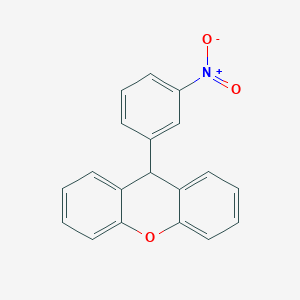
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
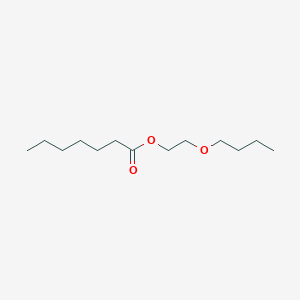
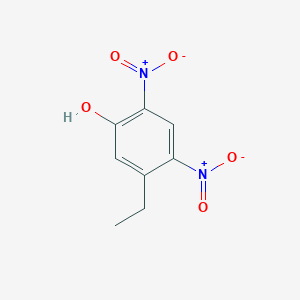

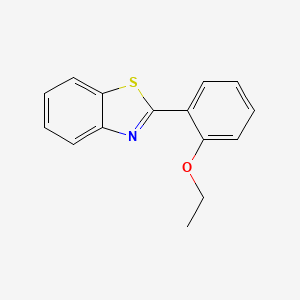
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
